molecular formula C9H12BrNO B12969880 (R)-1-(2-Bromo-5-methoxyphenyl)ethanamine

(R)-1-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B12969880
M. Wt: 230.10 g/mol
InChI Key: HJOPCDKLJNZKIA-ZCFIWIBFSA-N
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Description

®-1-(2-Bromo-5-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine typically involves the bromination of 5-methoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxyphenethylamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Methoxyphenethylamine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Bromo-5-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or other signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyphenethylamine: Lacks the bromine atom, resulting in different chemical and biological properties.

    2-Bromo-5-methoxyaniline: Contains an amino group instead of an ethanamine side chain.

    N-(2-Bromo-5-methoxyphenyl)acetamide: Features an acetamide group instead of an ethanamine side chain.

Uniqueness

®-1-(2-Bromo-5-methoxyphenyl)ethanamine is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, along with the ethanamine side chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

HJOPCDKLJNZKIA-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)Br)N

Origin of Product

United States

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